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Compound Name: Z4P

Cat. No.: B10861541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Z4P is a novel, blood-brain barrier-permeable inhibitor of Inositol-requiring enzyme 1 (IRE1), a

key mediator of the unfolded protein response (UPR).[1] By targeting the IRE1 signaling

pathway, Z4P has demonstrated potential as an adjuvant therapy for glioblastoma, sensitizing

tumor cells to chemotherapy and preventing relapse in preclinical models.[1][2] These

application notes provide detailed protocols for the chemical synthesis of racemic Z4P and the

subsequent purification of its enantiomers. Additionally, the mechanism of action of Z4P as an

IRE1 inhibitor is outlined, supported by quantitative data and signaling pathway diagrams.

Quantitative Data Summary
The following table summarizes the reported inhibitory activity of Z4P and its enantiomers

against the IRE1 RNase activity.
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Compound IC50 (µM)

Racemic Z4P 1.13[1]

Z4P-(S)
Data not explicitly quantified in the provided

search results

Z4P-(R)
Data not explicitly quantified in the provided

search results

Note: While both enantiomers are reported to inhibit IRE1 activity, specific IC50 values for the

separated enantiomers were not found in the provided search results. Both enantiomers were

shown to be active in inhibiting IRE1.[1]

Experimental Protocols
Synthesis of Racemic Z4P
This protocol is adapted from the supplementary information of a study on novel IRE1 kinase

inhibitors for glioblastoma treatment.[1]

Materials:

4-(4-methoxyphenyl)butan-2-one

Ammonium acetate

Methanol

Sodium cyanoborohydride

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)
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1-isocyanato-4-methylbenzene

Triethylamine (TEA)

Procedure:

Formation of 4-(4-methoxyphenyl)butan-2-amine:

To a 250 mL round-bottom flask, add 4-(4-methoxyphenyl)butan-2-one (5 g, 28.05 mmol, 1

eq.) and methanol (150 mL).

Add ammonium acetate (12.97 g, 168.3 mmol, 6 eq.) to the solution and stir the reaction

mixture at room temperature for 30 minutes.

Cool the reaction mixture to 0°C using an ice bath.

Slowly add sodium cyanoborohydride (2.64 g, 42.07 mmol, 1.5 eq.) to the cooled mixture.

Allow the reaction to warm to room temperature and stir overnight.

Concentrate the reaction mixture under reduced pressure.

Partition the residue between dichloromethane (DCM) and saturated aqueous sodium

bicarbonate (NaHCO₃) solution.

Separate the organic layer and wash it with brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to yield the crude amine product.

Formation of Racemic Z4P:

Dissolve the crude 4-(4-methoxyphenyl)butan-2-amine (1 eq.) in dichloromethane (DCM).

Add triethylamine (TEA) (1.5 eq.) to the solution.

Add 1-isocyanato-4-methylbenzene (1.1 eq.) dropwise to the reaction mixture.

Stir the reaction at room temperature for 2 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

The resulting crude product is racemic Z4P.

Purification of Z4P Enantiomers
The synthesized racemic Z4P can be separated into its individual enantiomers, Z4P-(S) and

Z4P-(R), using chiral High-Performance Liquid Chromatography (HPLC).[3]

Instrumentation and Conditions:

HPLC System: Agilent 1260 Infinity unit (or equivalent) with a preparative pump,

autosampler, diode-array detector (DAD), and fraction collector.[3]

Chiral Column: Chiralpak ID (250 x 10 mm).[3]

Mobile Phase: Hexane / Ethanol / Dichloromethane (80/10/10).[3]

Flow Rate: 5 mL/min.[3]

Detection: UV at 254 nm.[3]

Sample Preparation: Dissolve the racemic Z4P sample in a 50/50 mixture of ethanol and

hexane.[3]

Procedure:

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

Inject the prepared sample of racemic Z4P onto the column.

Monitor the separation at 254 nm. Two distinct peaks corresponding to the Z4P-(S) and Z4P-

(R) enantiomers should be observed at different retention times (reported as approximately

7.28 min and 9.12 min under specific conditions).[3]

Collect the fractions corresponding to each enantiomeric peak separately.
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Combine the fractions for each enantiomer and remove the solvent under reduced pressure

to obtain the purified enantiomers.

Assess the enantiomeric excess (ee) of the purified fractions, which should be >99.5%.[3]

Mechanism of Action and Signaling Pathways
Z4P functions as an inhibitor of the IRE1 signaling pathway, a critical component of the

unfolded protein response (UPR). Under conditions of endoplasmic reticulum (ER) stress, such

as those found in the tumor microenvironment, IRE1 is activated. Activated IRE1 possesses

both kinase and endoribonuclease (RNase) activity. Z4P binds to the ATP-binding pocket of the

IRE1 kinase domain, thereby inhibiting its autophosphorylation and subsequent RNase activity.

[1][4] This inhibition has two major downstream effects:

Inhibition of XBP1 mRNA Splicing: IRE1's RNase activity is responsible for the

unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is

a potent transcription factor that upregulates genes involved in protein folding and

degradation, promoting cell survival under ER stress. By inhibiting IRE1, Z4P prevents the

formation of XBP1s, thus reducing the cell's adaptive capacity.[1]

Inhibition of Regulated IRE1-Dependent Decay (RIDD): Hyperactivation of IRE1 can also

lead to the degradation of a subset of mRNAs, a process known as RIDD. Z4P's inhibition of

IRE1's RNase activity also blocks RIDD.[1]

The net effect of Z4P's action is to render cancer cells, particularly glioblastoma cells that rely

on the UPR for survival, more susceptible to the cytotoxic effects of chemotherapeutic agents

like temozolomide.[1]

Visualizations

4-(4-methoxyphenyl)butan-2-one NH4OAc, NaBH3CN
Methanol 4-(4-methoxyphenyl)butan-2-amineReductive Amination 1-isocyanato-4-methylbenzene, TEA

DCM Racemic Z4PUrea Formation Chiral HPLC Z4P-(S) & Z4P-(R)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/61d97d56db142ef572b84e87/original/a-novel-blood-brain-barrier-permeable-ire1-kinase-inhibitor-sensitizes-glioblastoma-to-chemotherapy-in-mice.pdf
https://www.benchchem.com/product/b10861541?utm_src=pdf-body
https://www.benchchem.com/product/b10861541?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10192531/
https://www.researchgate.net/publication/357743959_A_novel_blood_brain_barrier-permeable_IRE1_kinase_inhibitor_sensitizes_glioblastoma_to_chemotherapy_in_mice
https://www.benchchem.com/product/b10861541?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10192531/
https://www.benchchem.com/product/b10861541?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10192531/
https://www.benchchem.com/product/b10861541?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10192531/
https://www.benchchem.com/product/b10861541?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the synthesis of racemic Z4P and purification of its enantiomers.
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Caption: Mechanism of action of Z4P in the IRE1 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b10861541?utm_src=pdf-body
https://www.benchchem.com/product/b10861541?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10192531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10192531/
https://www.eurekalert.org/news-releases/990124
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/61d97d56db142ef572b84e87/original/a-novel-blood-brain-barrier-permeable-ire1-kinase-inhibitor-sensitizes-glioblastoma-to-chemotherapy-in-mice.pdf
https://www.researchgate.net/publication/357743959_A_novel_blood_brain_barrier-permeable_IRE1_kinase_inhibitor_sensitizes_glioblastoma_to_chemotherapy_in_mice
https://www.benchchem.com/product/b10861541#z4p-synthesis-and-purification-methods
https://www.benchchem.com/product/b10861541#z4p-synthesis-and-purification-methods
https://www.benchchem.com/product/b10861541#z4p-synthesis-and-purification-methods
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10861541?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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